The synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. A detailed synthesis route may involve:
These methods often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity .
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide has a complex molecular structure characterized by:
The three-dimensional conformation of this compound can be analyzed using computational chemistry tools to understand its spatial arrangement and potential interactions with biological targets .
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing analogs with improved properties .
The mechanism of action of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is primarily related to its interactions with biological targets such as enzymes or receptors. While specific mechanisms may vary based on the target:
Detailed studies using molecular docking simulations and in vitro assays are often conducted to elucidate these mechanisms further .
The physical properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications in scientific research .
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide has several potential applications in scientific research:
Research continues to explore these applications further, aiming to unlock new therapeutic potentials .
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide belongs to a specialized class of fused bicyclic heterocycles characterized by the orthogonal fusion of pyrrolidine and morpholine rings. The core scaffold, designated as hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine in IUPAC nomenclature, features a bridged tertiary amine at the ring junction (position 8a) and a planar carbothioamide (-C(S)NH₂) group at position 3 [2] [3]. This architecture imposes distinct stereoelectronic properties:
Table 1: Structural Attributes of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Feature | Description |
---|---|
Molecular Formula | C₈H₁₄N₂OS |
Molecular Weight | 186.27 g/mol |
Key Functional Groups | Tertiary amine, thioamide, ether oxygen |
Ring System | Fused bicyclic: Pyrrolidine + 1,4-Oxazine (Morpholine) |
CAS Registry | 572923-99-0 |
This scaffold’s structural uniqueness lies in its dual hydrogen bond acceptors (tertiary amine, ether oxygen) and the thioamide’s enhanced polarity (log P ~1.2 predicted), making it a versatile pharmacophore in drug design [2] [5].
Pyrrolomorpholine scaffolds emerged in the late 1990s as constrained analogs of piperazine derivatives, aiming to improve target selectivity and metabolic stability. The specific carbothioamide derivative (CAS 572923-99-0) gained attention circa 2010 as a synthetic intermediate for kinase modulator development [5]. Key milestones include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: